Compound Description: 3-Mercaptohexan-1-ol (3MH) is a volatile thiol known for its potent aroma, described as having grapefruit, passionfruit, and guava notes. It is a significant contributor to the characteristic aroma of Sauvignon Blanc wines. [, , , , ] The compound is primarily formed during fermentation from nonvolatile cysteine-conjugated precursors present in grape juice. [, ] Various factors, including grape variety, viticulture practices, and winemaking techniques, influence the concentration of 3MH precursors and consequently the final thiol profile of the wine. [, , ]
3-Mercaptohexyl acetate
Compound Description: 3-Mercaptohexyl acetate (3MHA) is another important volatile thiol that significantly contributes to the aroma of Sauvignon Blanc wines, adding to the complex fruity notes associated with this variety. [, ] Similar to 3MH, its formation is also linked to the transformation of nonvolatile precursors during fermentation. []
4-Methyl-4-sulfanylpentan-2-one
Compound Description: 4-Methyl-4-sulfanylpentan-2-one (4MSP) is a sulfur-containing volatile compound that contributes significantly to the aroma of wines, particularly Sauvignon Blanc. [, ]
3-Methyl-3-sulfanylbutan-1-ol
Compound Description: 3-Methyl-3-sulfanylbutan-1-ol is a volatile sulfur compound identified as a key odorant in aged cat urine. [] It is generated through the microbial breakdown of felinine, a cysteine-S-conjugate precursor found in cat urine. []
S-(1-hydroxy-3,7-dimethyl-6-octen-3-yl)cysteine
Compound Description: S-(1-hydroxy-3,7-dimethyl-6-octen-3-yl)cysteine is a novel cysteine-S-conjugate precursor found in cat urine, particularly in male cats. [] This compound potentially contributes to the characteristic malodor of aged cat urine after microbial transformation. []
3-Methylbutanal and 3-Methylbutan-1-ol
Compound Description: 3-Methylbutanal and 3-Methylbutan-1-ol are key contributors to the malty aroma found in Swiss Raclette-type cheese. [] Their formation is linked to the metabolic pathways of specific bacteria during cheese ripening. []
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